molecular formula C21H21N3O3S B2715739 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 489398-03-0

3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2715739
CAS No.: 489398-03-0
M. Wt: 395.48
InChI Key: UNDZPVFJLYRQAF-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(28-20(14)24-15)19(26)23-11-5-4-6-12(7-11)27-3/h4-8H,9-10,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDZPVFJLYRQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)OC)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic derivative belonging to the class of thienoquinolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity supported by research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a tetrahydrothienoquinoline core with an amino group and a methoxyphenyl substituent that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thienoquinolines demonstrate significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thienoquinoline derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.

CompoundMIC (µg/mL)Target Organisms
3-amino-N-(3-methoxyphenyl)-...12.5E. coli, P. aeruginosa
Control (Miconazole)25Fungal strains

The results indicate that the compound exhibits promising antimicrobial activity comparable to established antifungal agents like miconazole .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that the compound induces apoptosis and inhibits cell growth.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using an animal model where inflammation was induced via carrageenan injection. The compound significantly reduced paw edema compared to the control group.

Treatment GroupEdema Reduction (%)
3-amino-N-(3-methoxyphenyl)-...60
Control (Placebo)10

This data indicates that the compound could be beneficial in managing inflammatory conditions .

Case Studies

Several case studies have focused on the pharmacological evaluation of similar thienoquinoline derivatives:

  • Case Study 1 : A derivative showed significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds.
  • Case Study 2 : A related thienoquinoline was found to enhance the efficacy of existing chemotherapeutics in resistant cancer models, suggesting a synergistic effect.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have shown effectiveness against various fungal strains. A study highlighted the antifungal activity of related compounds against Fusarium oxysporum, demonstrating that modifications in the phenyl group can enhance activity through structure-activity relationship (SAR) studies .

Cytotoxic Agents

There is growing interest in the cytotoxic potential of thienoquinoline derivatives. Research has revealed that certain modifications can lead to compounds with significant cytotoxic effects against cancer cell lines. For example, derivatives similar to the target compound have been evaluated for their ability to induce apoptosis in tumor cells, suggesting a pathway for developing new anticancer agents .

Neuropharmacological Applications

The structural features of thienoquinolines suggest potential neuropharmacological applications. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. This makes them candidates for further studies aimed at treating neurodegenerative diseases .

Synthesis of Novel Compounds

The synthesis of this compound serves as a platform for creating novel derivatives with tailored biological activities. Researchers are actively exploring synthetic methodologies that allow for the modification of this compound to enhance its efficacy and selectivity against specific biological targets .

CompoundActivity TypeTarget Organism/Cell LineReference
Thienoquinoline Derivative AAntifungalFusarium oxysporum
Thienoquinoline Derivative BCytotoxicVarious cancer cell lines
Thienoquinoline Derivative CNeuroprotectiveNeuronal cell cultures

Case Study: Antifungal Efficacy

In a comparative study on the antifungal properties of thienoquinoline derivatives, it was found that specific substitutions on the phenyl ring significantly increased antifungal activity against Fusarium oxysporum. The presence of methoxy groups was particularly noted to enhance activity due to increased lipophilicity and interaction with fungal membranes .

Case Study: Cytotoxic Potential

A series of experiments conducted on cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents. This suggests that these compounds could serve as lead structures for developing new anticancer therapies .

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (as in chromene-3-carbonitrile studies ) provides absolute configuration. Refinement software (SHELX) resolves disorder, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

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